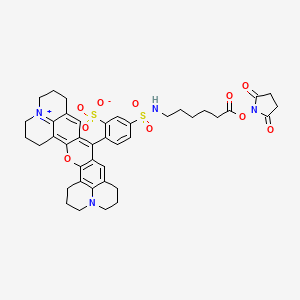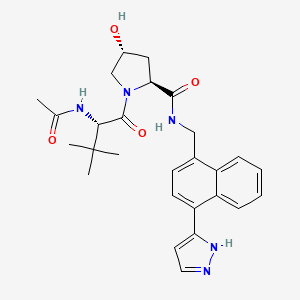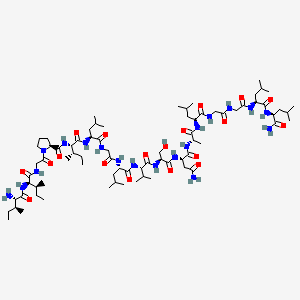![molecular formula C27H28N4O8 B12370125 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)
2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[1111002,1104,9015,23017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Vorbereitungsmethoden
The synthesis of 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The synthetic route typically involves the use of advanced organic synthesis techniques, such as Diels-Alder reactions, oxidation, and reduction processes. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide stands out due to its unique hexacyclic structure and the presence of multiple functional groups. Similar compounds include other hexacyclic molecules with different substituents, which may have varying biological activities and chemical properties.
Eigenschaften
Molekularformel |
C27H28N4O8 |
|---|---|
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide |
InChI |
InChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1/i1D3,2D2 |
InChI-Schlüssel |
NTLFWFRQZSISIS-RDCYOVQCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)


![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)







